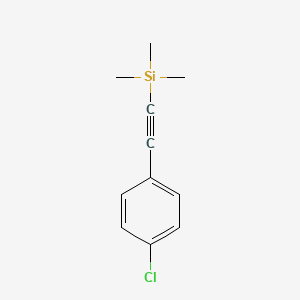

(4-Chlorophenylethynyl)trimethylsilane

Description

BenchChem offers high-quality (4-Chlorophenylethynyl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenylethynyl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIHXUCWKNRJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391584 | |

| Record name | (4-Chlorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78704-49-1 | |

| Record name | (4-Chlorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Chlorophenylethynyl)trimethylsilane CAS number and properties

An In-Depth Technical Guide to (4-Chlorophenylethynyl)trimethylsilane (CAS: 78704-49-1): Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on (4-Chlorophenylethynyl)trimethylsilane. It details the compound's core properties, synthesis, characteristic reactions, and strategic applications in modern organic chemistry.

Core Compound Identification and Properties

(4-Chlorophenylethynyl)trimethylsilane is a bifunctional organosilicon compound valued in organic synthesis as a versatile building block. Its structure incorporates a trimethylsilyl (TMS)-protected alkyne and a para-substituted chlorophenyl ring, allowing for sequential and site-selective functionalization.

Physicochemical Data

The fundamental properties of (4-Chlorophenylethynyl)trimethylsilane are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 78704-49-1 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₃ClSi | [2] |

| Molecular Weight | 208.76 g/mol | [1][2] |

| Appearance | White to pale brown solid | [2][5] |

| Melting Point | 47-51 °C (lit.) | [1][2] |

| Boiling Point | 231.2 ± 32.0 °C at 760 Torr (Predicted) | [2][5] |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [2][5] |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | [1] |

| Hydrolytic Sensitivity | Stable; no reaction with water under neutral conditions. | [2][5] |

| SMILES String | C(C)C#Cc1ccc(Cl)cc1 | [1] |

| InChI Key | HVIHXUCWKNRJTC-UHFFFAOYSA-N | [1] |

Safety and Handling

Proper handling is crucial when working with any chemical reagent. The following table outlines the key safety information based on the Globally Harmonized System (GHS).

| Safety Aspect | Information | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [2] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | [2] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood. | [1] |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [2] |

| Storage Class | 11 - Combustible Solids | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of (4-Chlorophenylethynyl)trimethylsilane is most efficiently achieved via palladium-catalyzed cross-coupling chemistry, a cornerstone of modern synthetic methodology.

Retrosynthetic Analysis and Synthetic Workflow

The most logical and widely practiced approach for constructing this molecule is the Sonogashira coupling reaction. This involves the coupling of a vinyl or aryl halide with a terminal alkyne. For this target, the disconnection is made between the aryl ring and the alkyne, leading to 1-chloro-4-halobenzene and ethynyltrimethylsilane as the primary synthons. An aryl iodide (e.g., 1-chloro-4-iodobenzene) is typically preferred over the bromide or chloride due to its higher reactivity in the oxidative addition step of the catalytic cycle.

Exemplary Synthesis Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

-

Reactor Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 1-chloro-4-iodobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the Pd(0) active catalyst and the homo-coupling of the alkyne.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (3.0 eq) as both the solvent and base, followed by ethynyltrimethylsilane (1.2 eq) via syringe. The base is essential to neutralize the HI generated during the catalytic cycle.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a non-polar solvent like hexanes) or by recrystallization to yield the pure product.

Spectroscopic Characterization

Verifying the identity and purity of the synthesized compound is paramount. The expected spectral data are as follows:

-

¹H NMR: The spectrum will show two key signals: a sharp singlet integrating to 9 protons around δ 0.25 ppm, characteristic of the magnetically equivalent protons of the trimethylsilyl group, and two doublets in the aromatic region (δ 7.2-7.5 ppm), typical of a para-substituted benzene ring.

-

¹³C NMR: Key signals include a peak for the TMS methyl carbons near δ 0 ppm, two distinct signals for the acetylenic carbons (one bonded to silicon, one to the aryl ring) between δ 90-110 ppm, and four signals in the aromatic region (δ 120-140 ppm) due to the symmetry of the para-substituted ring.

-

Infrared (IR) Spectroscopy: A characteristic sharp, medium-intensity absorption band around 2150-2160 cm⁻¹ corresponding to the C≡C triple bond stretch. Other significant peaks include Si-C stretches and aromatic C-H and C=C absorptions.

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion (M⁺) peak at m/z 208 and a prominent isotopic peak (M+2) at m/z 210 with approximately one-third the intensity, which is the characteristic isotopic signature of a monochlorinated compound. A common fragmentation pattern is the loss of a methyl group (M-15) to give a fragment at m/z 193.

Core Reactivity and Strategic Applications

The utility of (4-Chlorophenylethynyl)trimethylsilane stems from the distinct reactivity of its two functional ends, allowing it to serve as a versatile linchpin in multi-step syntheses.

The Role of the Trimethylsilyl Protecting Group

The TMS group serves as a robust protecting group for the terminal alkyne.[6][7] This protection is crucial for two primary reasons:

-

Preventing Homo-coupling: It prevents the undesired side reaction of alkyne homo-coupling (e.g., Glaser coupling) under the oxidative conditions of many cross-coupling reactions.

-

Masking Acidity: The terminal C-H bond of an alkyne is weakly acidic. The TMS group replaces this proton, preventing its interference with strong bases or organometallic reagents used in subsequent synthetic steps.

Key Reaction I: Protodesilylation (TMS Deprotection)

The selective removal of the TMS group is a facile and high-yielding transformation that unmasks the terminal alkyne for further functionalization. This reaction is most commonly achieved using a fluoride source, which has a high affinity for silicon.

Exemplary Deprotection Protocol:

-

Dissolution: Dissolve (4-Chlorophenylethynyl)trimethylsilane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) dropwise at 0 °C. The high oxophilicity of fluoride drives the cleavage of the Si-C bond.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting terminal alkyne is often pure enough for subsequent steps but can be further purified by column chromatography if necessary.

Key Reaction II: Cross-Coupling at the Aryl Chloride

The C-Cl bond on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. The TMS-protected alkyne is generally stable under these conditions, demonstrating the compound's utility as an orthogonal building block. This allows for the elaboration of the aryl ring prior to manipulating the alkyne, providing significant strategic advantages in the synthesis of complex molecules, conjugated materials, and pharmaceutical intermediates.

References

-

P&S Chemicals. Product information, (4-Chlorophenylethynyl)trimethylsilane. [Link]

-

NIST WebBook. (4-Chlorophenyl)(trimethyl)silane. [Link]

-

PubChem. Chlorotrimethylsilane. [Link]

-

Airgas. Safety Data Sheet for Trimethylsilane. [Link]

-

SpectraBase. Chloro-trimethylsilane Spectra. [Link]

-

Chemdad. (4-CHLOROPHENYLETHYNYL)TRIMETHYLSILANE Product Page. [Link]

-

Wikipedia. Trimethylsilane. [Link]

-

Wikipedia. Trimethylsilyl chloride. [Link]

-

Molecules (Journal). Recent Applications of the (TMS)3SiH Radical-Based Reagent. [Link]

Sources

- 1. (4-Chlorophenylethynyl)trimethylsilane 97 78704-49-1 [sigmaaldrich.com]

- 2. (4-CHLOROPHENYLETHYNYL)TRIMETHYLSILANE | 78704-49-1 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. dakenchem.com [dakenchem.com]

- 5. (4-CHLOROPHENYLETHYNYL)TRIMETHYLSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

Synthesis of (4-Chlorophenylethynyl)trimethylsilane: A Technical Guide to Sonogashira Coupling

Abstract

This technical guide provides an in-depth exploration of the synthesis of (4-Chlorophenylethynyl)trimethylsilane from 4-chloroiodobenzene and trimethylsilylacetylene via the Sonogashira cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This guide will delve into the mechanistic intricacies of the palladium and copper-catalyzed reaction, provide a detailed experimental protocol, and discuss the critical parameters for process optimization and characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this vital synthetic transformation.

Introduction: The Significance of Arylalkynes and the Sonogashira Coupling

Arylalkynes are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][4] Their rigid, linear geometry and rich electron density make them valuable building blocks in medicinal chemistry and materials science. The Sonogashira reaction, discovered by Kenkichi Sonogashira in 1975, provides a powerful and versatile method for the synthesis of these compounds.[4] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][5][6] The mild reaction conditions and tolerance of a wide range of functional groups have cemented its importance in contemporary organic synthesis.[1]

This guide focuses on a specific application of the Sonogashira coupling: the synthesis of (4-Chlorophenylethynyl)trimethylsilane. This compound serves as a valuable intermediate, with the trimethylsilyl (TMS) group acting as a protecting group for the terminal alkyne.[7] This allows for further selective transformations at other positions of the molecule before the alkyne is revealed for subsequent reactions.

The Catalytic Heart: Unraveling the Sonogashira Reaction Mechanism

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] A comprehensive understanding of these cycles is paramount for troubleshooting and optimizing the reaction.

The Palladium Catalytic Cycle

The palladium cycle is the primary driver of the C-C bond formation. It can be dissected into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (4-chloroiodobenzene). This step forms a Pd(II) intermediate. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[8]

-

Transmetalation: The Pd(II) intermediate then reacts with a copper acetylide species, which is generated in the copper cycle. In this step, the acetylide group is transferred from the copper to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired product, (4-Chlorophenylethynyl)trimethylsilane, from the Pd(II)-alkynyl complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The Copper Co-Catalyst Cycle

The role of the copper(I) co-catalyst is to facilitate the formation of the reactive copper acetylide intermediate.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (trimethylsilylacetylene) to form a π-alkyne complex.

-

Deprotonation: In the presence of a base, typically an amine, the acidic proton of the alkyne is removed, leading to the formation of the copper acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.

It is important to note that while the copper co-catalyst significantly enhances the reaction rate under mild conditions, its presence can sometimes lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[4][6] This has led to the development of copper-free Sonogashira protocols, which are particularly useful when dealing with sensitive substrates.[4][6]

Catalytic Cycle of the Sonogashira Reaction

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of (4-Chlorophenylethynyl)trimethylsilane.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Purity |

| 4-Chloroiodobenzene | C₆H₄ClI | 238.45 | 637-87-6 | Major Supplier | ≥98% |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1066-54-2 | Major Supplier | ≥98% |

| Palladium(II) chloride | PdCl₂ | 177.33 | 7647-10-1 | Major Supplier | 99.9% |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 603-35-0 | Major Supplier | ≥99% |

| Copper(I) iodide | CuI | 190.45 | 7681-65-4 | Major Supplier | ≥98% |

| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 | Major Supplier | ≥99.5% |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Major Supplier | Anhydrous |

Equipment

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Setup and Procedure

Reaction Workflow

Caption: A streamlined workflow for the synthesis of (4-Chlorophenylethynyl)trimethylsilane.

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble the three-neck round-bottom flask with a condenser and an inert gas inlet. Purge the system with argon or nitrogen for 15-20 minutes to ensure anhydrous and anaerobic conditions.[5]

-

Catalyst Preparation: To the flask, add palladium(II) chloride (e.g., 0.02 eq) and triphenylphosphine (e.g., 0.04 eq) in toluene. Stir the mixture for 10-15 minutes to form the active Pd(PPh₃)₂Cl₂ catalyst in situ.

-

Reagent Addition: Sequentially add 4-chloroiodobenzene (1.0 eq), copper(I) iodide (e.g., 0.03 eq), and triethylamine (as both a base and solvent).

-

Alkyne Addition: Slowly add trimethylsilylacetylene (e.g., 1.2 eq) to the reaction mixture via a syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (4-Chlorophenylethynyl)trimethylsilane.

Characterization of (4-Chlorophenylethynyl)trimethylsilane

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7.2-7.5 ppm region, singlet for the trimethylsilyl protons around 0.25 ppm. |

| ¹³C NMR | Characteristic peaks for the alkyne carbons and the aromatic carbons. |

| FT-IR | C≡C stretching vibration around 2150-2160 cm⁻¹, Si-CH₃ stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (208.76 g/mol ). |

| Melting Point | 47-51 °C (literature value).[9] |

Process Optimization and Troubleshooting

Several parameters can be adjusted to optimize the yield and purity of the Sonogashira coupling.

-

Catalyst System: While Pd(PPh₃)₂Cl₂/CuI is a classic system, other palladium sources like Pd(PPh₃)₄ and various phosphine ligands can be employed.[1] The choice of ligand can significantly impact the reaction efficiency.[10][11]

-

Base: Amines like triethylamine or diisopropylamine are commonly used. The choice of base can influence the reaction rate and the extent of side reactions.

-

Solvent: Toluene, THF, and DMF are common solvents. The solvent should be chosen based on the solubility of the reactants and the reaction temperature.

-

Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating may be required for less reactive substrates.[4]

-

Troubleshooting Homocoupling: The formation of the diyne byproduct from the homocoupling of trimethylsilylacetylene is a common issue. This can be minimized by ensuring strictly anaerobic conditions, using a slight excess of the aryl halide, or employing a copper-free protocol.[12]

Conclusion

The Sonogashira cross-coupling reaction is an indispensable tool for the synthesis of arylalkynes. This guide has provided a comprehensive overview of the synthesis of (4-Chlorophenylethynyl)trimethylsilane, from the underlying mechanism to a detailed experimental protocol and strategies for optimization. By understanding the key principles and experimental nuances, researchers can confidently and efficiently utilize this powerful reaction in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant applications in science and medicine.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829. [Link]

-

Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

-

Shaheen, F., & Perveen, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1118. [Link]

-

Mao, J., Wang, G., & Wang, D. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(7), 9390–9402. [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

-

ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]

-

ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]

-

Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

-

ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

-

Royal Society of Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

-

Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4843. [Link]

-

NIST. (4-Chlorophenyl)(trimethyl)silane. [Link]

-

Doan, N.-D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106–114. [Link]

-

Jayasree, E. K., & Sivasankar, C. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

-

Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

-

ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

-

ChemOrgChem. (2024). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]

-

SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]

-

Oakwood Chemical. (4-Chlorophenylethynyl)trimethylsilane. [Link]

-

Chemdad. (4-CHLOROPHENYLETHYNYL)TRIMETHYLSILANE. [Link]

-

ZM Silane Limited. (2024). Chloromethyl Trimethylsilane Purification Methods And Techniques. [Link]

-

G. A. Molander, et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9842–9853. [Link]

-

International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]

-

SynArchive. Sonogashira Coupling. [Link]

-

Pearson. Sonogashira Coupling Reaction Exam Prep. [Link]

-

SpectraBase. ((3-Chlorophenyl)ethynyl)trimethylsilane. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 8. youtube.com [youtube.com]

- 9. (4-CHLOROPHENYLETHYNYL)TRIMETHYLSILANE | 78704-49-1 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 12. depts.washington.edu [depts.washington.edu]

Spectroscopic Profile of (4-Chlorophenylethynyl)trimethylsilane: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (4-Chlorophenylethynyl)trimethylsilane, a bifunctional molecule of significant interest in organic synthesis and materials science. As a silyl-protected chloro-substituted phenylacetylene, its characterization is crucial for reaction monitoring, quality control, and mechanistic studies. This document is intended for researchers and professionals in drug development and chemical sciences, offering expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights.

Molecular Structure and Spectroscopic Implications

(4-Chlorophenylethynyl)trimethylsilane possesses a well-defined structure that gives rise to a distinct spectroscopic fingerprint. The key features are the trimethylsilyl (TMS) group, the carbon-carbon triple bond (alkyne), and the 1,4-disubstituted (para) chlorophenyl ring. Each of these components contributes characteristic signals in NMR, IR, and MS analyses, which we will explore in detail.

Caption: Molecular structure of (4-Chlorophenylethynyl)trimethylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (4-Chlorophenylethynyl)trimethylsilane, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by two main regions: a high-field signal for the trimethylsilyl protons and a downfield region for the aromatic protons. The symmetry of the para-substituted phenyl ring simplifies the aromatic signals into a classic AA'BB' system, which often appears as two distinct doublets.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| (CH₃)₃Si- | ~0.25 | Singlet | 9H |

| Aromatic-H | ~7.28 | Doublet | 2H |

| Aromatic-H | ~7.35 | Doublet | 2H |

| Note: Precise chemical shifts can vary slightly based on the solvent and spectrometer frequency. |

Expertise & Experience in Interpretation:

-

The singlet at ~0.25 ppm, integrating to 9 protons, is the unmistakable signature of the trimethylsilyl (TMS) group. Its upfield chemical shift is due to the electropositive nature of silicon.

-

The aromatic region displays two doublets, each integrating to 2 protons. This pattern is characteristic of a 1,4-disubstituted benzene ring. The protons closer to the electron-withdrawing chlorine atom are expected to be slightly downfield compared to those closer to the ethynylsilyl group. The expected ortho-coupling constant (³JHH) for these protons is typically in the range of 8-9 Hz.

Protocol for ¹H NMR Data Acquisition:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of the alkyne and the substituted aromatic ring results in a set of distinct signals.

| Assignment | Chemical Shift (δ) ppm |

| (CH₃)₃ Si- | ~ -0.1 |

| -C ≡C-Si | ~93.2 |

| -C≡C -Ar | ~103.9 |

| C -Cl (Aromatic) | ~134.1 |

| C -H (Aromatic) | ~131.6, ~133.4 |

| C -C≡C (Aromatic) | ~122.1 |

| Note: These chemical shifts are based on data for structurally similar compounds and predictive models.[1] |

Expertise & Experience in Interpretation:

-

The TMS carbons appear characteristically upfield, often near 0 ppm or even at a negative chemical shift.

-

The two sp-hybridized carbons of the alkyne are found between 90 and 105 ppm. The carbon attached to the silicon is typically more shielded (further upfield) than the one attached to the aromatic ring.

-

The aromatic region will show four signals for the six carbons due to symmetry: the ipso-carbon attached to the chlorine, the two equivalent ortho-carbons, the two equivalent meta-carbons, and the ipso-carbon attached to the alkyne. The carbon bearing the chlorine atom (C-Cl) is significantly deshielded.

Protocol for ¹³C NMR Data Acquisition: The protocol is similar to that for ¹H NMR, with the key difference being the observation frequency and the need for proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups. In (4-Chlorophenylethynyl)trimethylsilane, the C≡C triple bond and the Si-C bonds provide strong, characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2960, ~2899 | C-H stretch (in CH₃) | Medium-Weak |

| ~2158 | C≡C stretch (alkyne) | Medium-Strong |

| ~1487, ~1590 | C=C stretch (aromatic) | Medium |

| ~1250 | Si-CH₃ symmetric deformation | Strong |

| ~1089 | C-Cl stretch | Strong |

| ~840 | Si-C stretch | Strong |

| ~825 | C-H out-of-plane bend (para-disubstituted) | Strong |

Expertise & Experience in Interpretation:

-

The most diagnostic peak in the IR spectrum is the C≡C stretching vibration around 2158 cm⁻¹. The attachment of the silicon atom to the alkyne influences this frequency. Disubstituted alkynes generally have weaker absorptions than terminal alkynes, but this peak is typically sharp and clearly identifiable.

-

The strong absorption at ~1250 cm⁻¹ is characteristic of the symmetric deformation of the methyl groups attached to the silicon atom (the "silyl umbrella mode").

-

The strong band at ~840 cm⁻¹ is indicative of the Si-C stretch.

-

A strong band around 825 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted aromatic ring, confirming the para substitution pattern.

Protocol for FT-IR Data Acquisition (ATR):

Caption: Primary fragmentation pathways for (4-Chlorophenylethynyl)trimethylsilane in EI-MS.

Protocol for GC-MS Data Acquisition: A typical protocol involves dissolving the sample in a volatile solvent (e.g., dichloromethane), injecting it into a gas chromatograph (GC) for separation, followed by introduction into the mass spectrometer with electron ionization (typically at 70 eV) for fragmentation and detection.

References

-

PubChem. 1-Chloro-4-ethynylbenzene.[Link]

Sources

An In-Depth Technical Guide to (4-Chlorophenylethynyl)trimethylsilane: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenylethynyl)trimethylsilane is a versatile organosilicon compound that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a chlorinated aromatic ring, a protected alkyne moiety, and a trimethylsilyl group, makes it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis via the Sonogashira coupling reaction, its spectroscopic characterization, and its applications in drug discovery and materials science.

Molecular Structure and Properties

(4-Chlorophenylethynyl)trimethylsilane, with the chemical formula C₁₁H₁₃ClSi, possesses a well-defined molecular architecture that dictates its reactivity and utility in synthetic chemistry. The molecule consists of a 4-chlorophenyl group attached to an ethynyl (acetylenic) linker, which is in turn protected by a trimethylsilyl (TMS) group.

The presence of the chlorine atom on the phenyl ring influences the electronic properties of the aromatic system, making it an important feature for tuning the characteristics of derivative compounds. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing its participation in unwanted side reactions and allowing for selective transformations at other sites of the molecule. This protecting group can be selectively removed under mild conditions to liberate the terminal alkyne for further functionalization.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 78704-49-1 |

| Molecular Formula | C₁₁H₁₃ClSi |

| Molecular Weight | 208.76 g/mol |

| Melting Point | 47-51 °C[1] |

| Appearance | White to pale brown solid[2] |

| SMILES String | C(C)C#Cc1ccc(Cl)cc1 |

| InChI Key | HVIHXUCWKNRJTC-UHFFFAOYSA-N |

Synthesis via Sonogashira Coupling

The most common and efficient method for the synthesis of (4-Chlorophenylethynyl)trimethylsilane is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (1-chloro-4-iodobenzene). The reaction also typically employs a copper(I) co-catalyst.

Causality Behind Experimental Choices

The choice of a palladium catalyst, often in combination with a phosphine ligand, is crucial for the catalytic cycle of the Sonogashira reaction. The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to neutralize the hydrogen halide formed during the reaction and to act as a solvent. The trimethylsilyl protecting group on the acetylene is essential to prevent its homocoupling (Glaser coupling), a common side reaction with terminal alkynes under these conditions.

Experimental Protocol

This protocol is a representative procedure for the synthesis of (4-Chlorophenylethynyl)trimethylsilane.

Materials:

-

1-Chloro-4-iodobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-chloro-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

-

Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst residues.

-

Wash the celite pad with toluene.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient as the eluent to afford (4-Chlorophenylethynyl)trimethylsilane as a solid.

Diagram of the Sonogashira Coupling Reaction Workflow:

Caption: Workflow for the synthesis of (4-Chlorophenylethynyl)trimethylsilane.

Spectroscopic Characterization

The structure of (4-Chlorophenylethynyl)trimethylsilane is confirmed through various spectroscopic techniques, providing a "fingerprint" for its identification and purity assessment.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show a singlet for the nine equivalent protons of the trimethylsilyl group at approximately 0.25 ppm. The aromatic protons will appear as two doublets in the region of 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbons of the TMS group near 0 ppm. The two acetylenic carbons will resonate around 90-105 ppm. The aromatic carbons will show four distinct signals, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies include:

-

A sharp, medium intensity peak around 2160 cm⁻¹ corresponding to the C≡C stretching of the silylated alkyne.

-

Strong absorptions in the 1250 and 840 cm⁻¹ region due to the Si-CH₃ bonds.

-

Bands in the aromatic region (around 1600 and 1480 cm⁻¹) and a C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio). A prominent fragment ion is often observed at m/z 193, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Applications in Drug Discovery and Materials Science

(4-Chlorophenylethynyl)trimethylsilane is a valuable intermediate in the synthesis of various functional molecules due to the reactivity of its constituent parts.

Role in Medicinal Chemistry

The 4-chlorophenylacetylene scaffold is a recurring motif in a number of biologically active compounds. The chlorine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes, and can also participate in halogen bonding interactions with biological targets.[3][4][5] The ethynyl group serves as a rigid linker and can be used to construct larger, more complex molecules.

The trimethylsilyl group allows for the selective introduction of the 4-chlorophenylethynyl moiety into a target molecule. After the coupling reaction, the TMS group can be easily removed to yield a terminal alkyne. This terminal alkyne is a versatile functional group that can participate in a variety of subsequent reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazoles, which are important pharmacophores in many drug candidates.

Diagram of the Deprotection and "Click" Chemistry Application:

Caption: Synthetic utility of (4-Chlorophenylethynyl)trimethylsilane.

Applications in Materials Science

The rigid, linear structure of the phenylethynyl unit makes it an attractive component for the construction of conjugated organic materials. Polymers and oligomers containing these units can exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires. The presence of the chlorine atom can be used to fine-tune the electronic properties and solid-state packing of these materials.

Conclusion

(4-Chlorophenylethynyl)trimethylsilane is a synthetically valuable compound with a well-defined molecular structure and predictable reactivity. Its synthesis via the robust Sonogashira coupling reaction is efficient and scalable. The presence of the chloro and trimethylsilyl-protected ethynyl functionalities provides a versatile platform for the construction of complex organic molecules with applications in both drug discovery and materials science. This in-depth guide provides the foundational knowledge for researchers and scientists to effectively utilize this important chemical building block in their synthetic endeavors.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (4-Chlorophenylethynyl)trimethylsilane. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). (4-CHLOROPHENYLETHYNYL)TRIMETHYLSILANE. Retrieved from [Link]

- Varian, Inc. (n.d.). Varian Mercury plus-400 Spectrometer. (This is a general reference to the type of instrument used for NMR data acquisition as mentioned in one of the search results).

- Agilent Technologies. (n.d.). Agilent 600 MHz DD2 NMR Spectrometer. (This is a general reference to the type of instrument used for NMR data acquisition as mentioned in one of the search results).

- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations.

- ScienceOpen. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.

- Semantic Scholar. (n.d.). A Study of Trimethylsilane (3MS) and Tetramethylsilane (4MS) Based α-SiCN:H/α-SiCO:H Diffusion Barrier Films.

- R, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-233.

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Chlorotriphenylsilane: Synthesis, Properties, and Applications in Pharmaceutical Intermediates. Retrieved from [Link]

Sources

- 1. (4-CHLOROPHENYLETHYNYL)TRIMETHYLSILANE | 78704-49-1 [chemicalbook.com]

- 2. (4-CHLOROPHENYLETHYNYL)TRIMETHYLSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Nuances of (4-Chlorophenylethynyl)trimethylsilane: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

(4-Chlorophenylethynyl)trimethylsilane , a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications, demands a thorough understanding of its chemical characteristics to ensure safe and effective handling. This guide, compiled from a senior application scientist's perspective, moves beyond a mere checklist of precautions to provide a deeper, causality-driven understanding of the protocols necessary for its use. Here, we will explore the compound's reactivity, appropriate handling procedures, emergency responses, and disposal, all grounded in established chemical principles and safety standards.

The Chemical Personality of (4-Chlorophenylethynyl)trimethylsilane: Understanding the "Why" Behind the Precautions

To handle any chemical safely, one must first understand its inherent reactivity. (4-Chlorophenylethynyl)trimethylsilane is a solid compound with a melting point of 47-51 °C and a flash point of 104.4 °C (closed cup). While its solid state at room temperature makes it less of an inhalation hazard than a volatile liquid, its chemical structure dictates specific handling requirements. The key to its reactivity lies in the trimethylsilyl (TMS) group attached to the ethynyl moiety.

The silicon-carbon bond in the TMS group is susceptible to cleavage, particularly in the presence of moisture or protic solvents. This reaction is analogous to the hydrolysis of other organosilanes, such as chlorotrimethylsilane, which reacts violently with water to produce hydrochloric acid (HCl). While (4-Chlorophenylethynyl)trimethylsilane's reaction with water under neutral conditions is not as vigorous, the potential for hydrolysis to generate corrosive byproducts necessitates careful, anhydrous handling techniques.

Core Safety and Handling Protocols

Personal Protective Equipment (PPE): The First Line of Defense

Given the potential for skin and eye irritation (as indicated by GHS hazard statements H315 and H319), appropriate PPE is non-negotiable.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes or dust particles. |

| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed regularly. |

| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |

| Respiratory Protection | Type N95 (US) respirator or equivalent | Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles. |

Engineering Controls: Creating a Safe Workspace

The primary engineering control for handling (4-Chlorophenylethynyl)trimethylsilane is a certified chemical fume hood. This is crucial for two reasons:

-

Containment of Particulates: Weighing and transferring the solid can generate dust. A fume hood prevents the inhalation of these particles.

-

Management of Potential Vapors: Although the compound is a solid, heating it or conducting reactions at elevated temperatures will increase its vapor pressure. Furthermore, any accidental contact with incompatible materials could release volatile and potentially hazardous substances.

Storage and Handling: Maintaining Chemical Integrity

Proper storage is paramount to prevent degradation and ensure the safety of laboratory personnel.

-

Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen). This is a critical step to prevent gradual hydrolysis from atmospheric moisture.

-

Cool, Dry, and Well-Ventilated Area: Keep the container tightly sealed and store it in a cool, dry place away from sources of ignition. Although it is a combustible solid, its high flash point reduces the immediate fire risk compared to volatile liquids.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. These substances can promote the cleavage of the silicon-carbon bond and potentially lead to vigorous reactions. The trimethylsilyl group can be cleaved by acids and bases, and the aromatic ring can be susceptible to oxidation.

Experimental Workflow: A Step-by-Step Guide to Safe Manipulation

The following workflow outlines the critical steps for safely handling (4-Chlorophenylethynyl)trimethylsilane in a laboratory setting.

Caption: A logical workflow for the safe handling of (4-Chlorophenylethynyl)trimethylsilane.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

-

Avoid raising dust.

-

Carefully sweep the absorbed material into a sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Provide them with the identity of the spilled substance.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Thermal Stability and Decomposition

Disposal of Waste

All waste containing (4-Chlorophenylethynyl)trimethylsilane, including contaminated absorbents, gloves, and glassware, must be treated as hazardous waste.

Caption: Proper disposal pathway for (4-Chlorophenylethynyl)trimethylsilane waste.

Follow your institution's and local regulations for the disposal of chemical waste. Ensure that the waste container is properly labeled with the full chemical name and associated hazards.

Conclusion

(4-Chlorophenylethynyl)trimethylsilane is a valuable reagent whose safe and effective use hinges on a proactive and informed approach to laboratory safety. By understanding the underlying chemical principles that dictate its reactivity and potential hazards, researchers can confidently incorporate this compound into their synthetic strategies while minimizing risks. The protocols outlined in this guide provide a framework for safe handling, but they should be supplemented by a thorough review of any available Safety Data Sheets and adherence to all institutional and regulatory safety standards.

References

-

DTIC. A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. [Link]

(4-Chlorophenylethynyl)trimethylsilane: A Technical Guide for Researchers in Synthesis and Drug Discovery

This guide provides an in-depth technical overview of (4-Chlorophenylethynyl)trimethylsilane, a versatile building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development and materials science, this document explores the compound's commercial availability, key applications, and detailed experimental protocols, grounding all information in established scientific principles and field-proven insights.

Introduction: The Strategic Value of a Silyl-Protected Arylacetylene

(4-Chlorophenylethynyl)trimethylsilane (CAS No. 78704-49-1) is a bifunctional reagent of significant interest in synthetic chemistry. Its structure combines a 4-chlorophenyl group, a common motif in pharmacologically active molecules, with a trimethylsilyl (TMS)-protected alkyne. This TMS protection confers several strategic advantages:

-

Stability and Handling: The TMS group enhances the stability of the terminal alkyne, rendering the compound a readily handleable solid and preventing the unwanted homocoupling (Glaser coupling) reactions often observed with unprotected terminal alkynes.

-

Controlled Reactivity: The TMS group acts as a removable protecting group. It allows the alkyne to be inert to certain reaction conditions while enabling its selective deprotection to reveal the terminal alkyne for subsequent transformations. This controlled reactivity is crucial in multi-step syntheses.

-

Enhanced Solubility: The lipophilic TMS group can improve the solubility of the molecule in organic solvents, facilitating reaction setup and purification.

The presence of the chloro-substituent on the phenyl ring provides a handle for further functionalization and influences the electronic properties of the molecule, making it a valuable synthon for creating libraries of compounds in drug discovery.

Commercial Availability and Supplier Specifications

(4-Chlorophenylethynyl)trimethylsilane is readily available from a variety of commercial chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific requirements of the intended application. Below is a comparative table of representative suppliers.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities |

| Sigma-Aldrich | 563447 | 97% | 5g, 25g |

| Oakwood Chemical | 300045 | 95% | 250mg, 1g, 5g |

| CymitQuimica | IN-DA003BVC | 95% | 1g, 5g, 10g, 25g, 100g |

| ChemicalBook | CB6499912 | Varies by supplier | Varies by supplier |

| Daken Chemical | 78704-49-1 | 98% | Bulk inquiries invited |

Note: Pricing is subject to change and should be confirmed directly with the supplier. Purity and availability may vary between batches and suppliers.

Core Applications in Synthetic Chemistry

The utility of (4-Chlorophenylethynyl)trimethylsilane is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.

The Sonogashira Coupling: A Gateway to Complex Molecules

The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.[1] In the case of (4-Chlorophenylethynyl)trimethylsilane, the TMS group can either be retained during the coupling or removed in a preceding or subsequent step.

A common strategy involves the coupling of the TMS-protected alkyne with an aryl halide, followed by deprotection to yield a terminal arylalkyne. This product can then participate in further reactions, such as another Sonogashira coupling to create unsymmetrical diarylacetylenes, which are scaffolds of interest in materials science for applications like organic light-emitting diodes (OLEDs).[2][3]

Alternatively, a one-pot Sonogashira coupling-deprotection-coupling sequence can be employed for the efficient synthesis of unsymmetrical acetylenes.[4]

The following diagram illustrates a typical workflow for the synthesis of a more complex molecule using (4-Chlorophenylethynyl)trimethylsilane as a starting material.

Caption: Synthetic workflow from (4-Chlorophenylethynyl)trimethylsilane to a terminal diarylacetylene via Sonogashira coupling and deprotection.

Applications in Drug Discovery: Building Blocks for Bioactive Molecules

The arylalkyne motif is a prevalent feature in many biologically active compounds, including kinase inhibitors.[5][6][7] The rigid, linear nature of the alkyne linker can serve as a scaffold to position other functional groups in a precise orientation for optimal binding to a biological target. (4-Chlorophenylethynyl)trimethylsilane provides a direct route to introduce the 4-chlorophenylacetylene unit, which can be a key pharmacophore. The chloro-substituent can engage in halogen bonding or occupy hydrophobic pockets within a protein's active site, enhancing binding affinity and selectivity.

For example, a research program aimed at developing novel kinase inhibitors might involve coupling (4-Chlorophenylethynyl)trimethylsilane with a heterocyclic halide to generate a library of potential drug candidates. The TMS group would be removed to allow for further functionalization of the alkyne if desired.

Experimental Protocol: Microwave-Assisted Copper-Free Sonogashira Coupling

This protocol is adapted from established procedures for the copper-free Sonogashira coupling of trimethylsilylacetylenes with aryl bromides, utilizing microwave irradiation to accelerate the reaction.[8][9] The absence of a copper co-catalyst simplifies the reaction setup and purification by avoiding the formation of alkyne homocoupling byproducts.

Reaction: Coupling of (4-Chlorophenylethynyl)trimethylsilane with 4-Bromoanisole.

Materials:

-

(4-Chlorophenylethynyl)trimethylsilane (1.0 mmol, 208.8 mg)

-

4-Bromoanisole (1.2 mmol, 224.4 mg, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃; 0.04 mmol, 12.2 mg, 4 mol%)

-

Tetrabutylammonium chloride (n-Bu₄NCl; 1.0 mmol, 277.9 mg, 1.0 equiv)

-

Sodium acetate (NaOAc; 4.0 mmol, 328.0 mg, 4.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF; 10 mL)

-

Microwave vial (10-20 mL capacity) with a stir bar

Procedure:

-

Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add (4-Chlorophenylethynyl)trimethylsilane (208.8 mg), 4-Bromoanisole (224.4 mg), Pd(OAc)₂ (4.5 mg), P(o-tol)₃ (12.2 mg), n-Bu₄NCl (277.9 mg), and NaOAc (328.0 mg).

-

Solvent Addition: Add anhydrous DMF (10 mL) to the vial.

-

Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is crucial to prevent the oxidation of the palladium(0) species that is formed in situ.

-

Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 100 °C for 15 minutes. The rapid heating provided by the microwave can significantly reduce reaction times compared to conventional heating.[9]

-

Reaction Quenching and Workup: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired TMS-protected diarylacetylene.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(OAc)₂ is a common and relatively air-stable palladium source that is reduced in situ to the active Pd(0) catalyst.

-

Phosphine Ligand: Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Additives: Tetrabutylammonium chloride is thought to facilitate the reaction, potentially by aiding in the solubility of the reactants or by influencing the catalytic cycle. Sodium acetate acts as a base.

-

Solvent: DMF is a polar aprotic solvent that is well-suited for microwave heating and solubilizes the reactants and catalyst.

-

Copper-Free Conditions: This avoids the need for stringent anaerobic conditions to prevent alkyne homocoupling and simplifies purification.

Safety and Handling

(4-Chlorophenylethynyl)trimethylsilane is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Quenching and Disposal of Organosilane Waste:

Unused (4-Chlorophenylethynyl)trimethylsilane and reaction residues containing organosilanes should be treated as chemical waste.

-

Quenching: For small residual amounts, the TMS group can be cleaved by quenching the reaction mixture with a dilute acid (e.g., 1M HCl) or a fluoride source (e.g., a solution of tetrabutylammonium fluoride). This should be done cautiously as the reaction can be exothermic.

-

Disposal: All chemical waste, including solvents and reaction byproducts, must be disposed of in accordance with local, state, and federal regulations.[10][11] Collect the waste in a properly labeled, sealed container for hazardous waste disposal. Do not pour organosilane waste down the drain.

Conclusion

(4-Chlorophenylethynyl)trimethylsilane is a valuable and commercially accessible reagent for researchers in organic synthesis. Its unique combination of a protected alkyne and a functionalized aryl ring makes it a strategic building block for the construction of complex molecules, with significant applications in drug discovery and materials science. By understanding its properties, applications, and the nuances of its reactivity, particularly in Sonogashira cross-coupling reactions, researchers can effectively leverage this compound to advance their synthetic goals.

References

- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry.

-

Thesis: Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (PDF). [Link]

-

Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed. [Link]

- Lasányi, D., & Mészáros, Á. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry.

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. PubMed. [Link]

-

(4-Chlorophenylethynyl)trimethylsilane. Oakwood Chemical. [Link]

-

(4-CHLOROPHENYLETHYNYL)TRIMETHYLSILANE. Chemdad. [Link]

-

In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

-

Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylene. MDPI. [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. [Link]

-

Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.

-

How Do You Dispose Of Waste In A Laboratory?. YouTube. [Link]

-

Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. National Institutes of Health. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

How to Safely Dispose of Laboratory Waste?. Stericycle UK. [Link]

-

Arylsilanes and siloxanes optoelectronic materials for organic light-emitting diodes (OLEDs). ResearchGate. [Link]

-

Laboratory chemical waste. Water Corporation. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. Semantic Scholar. [Link]

-

A host material containing tetraphenylsilane for phosphorescent OLEDs with high efficiency and operational stability. ResearchGate. [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. [Link]

-

Molecular Understanding of the Chemical Stability of Organic Materials for OLEDs: A Comparative Study on Sulfonyl, Phosphine- Oxide, and Carbonyl-Containing Host Materials. ResearchGate. [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.org [mdpi.org]

- 10. m.youtube.com [m.youtube.com]

- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]

Silylalkynes in Organic Synthesis: A Technical Guide for the Modern Chemist

Abstract

Silylalkynes have transitioned from being mere protected forms of terminal alkynes to indispensable, multifaceted building blocks in modern organic synthesis.[1] Their unique combination of stability, reactivity, and versatility allows for the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of silylalkynes, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into both classical and advanced catalytic methods for their preparation, dissect their pivotal role in cornerstone reactions such as cross-couplings and cycloadditions, and showcase their utility in the synthesis of natural products and medicinally relevant compounds.[1][2]

The Strategic Value of the Silyl Group on an Alkyne

The power of a silyl group, most commonly trimethylsilyl (TMS), triethylsilyl (TES), or triisopropylsilyl (TIPS), appended to a terminal alkyne lies in its dual nature.

-

A Robust Protecting Group: The terminal C(sp)-H bond of an alkyne is acidic (pKa ≈ 25-28), making it susceptible to deprotonation by a wide range of bases.[3][4] Silylation replaces this acidic proton with a sterically bulky, non-acidic group, preventing unwanted side reactions. This protection is crucial in multi-step syntheses involving organometallics or basic conditions where the integrity of the terminal alkyne is paramount.

-

A Versatile Chemical Handle: Beyond simple protection, the C-Si bond is a site of latent reactivity. It can be selectively cleaved to regenerate the terminal alkyne or participate directly in a variety of transformations, offering unique synthetic pathways not accessible with the parent alkyne.[5][6]

This duality allows chemists to perform a sequence of reactions, first leveraging the silyl group for protection and then exploiting its controlled removal or direct functionalization to achieve the desired molecular complexity.

Synthesis of Silylalkynes: From Stoichiometric Bases to Mild Catalysis

The method chosen for silylation is critical and often dictated by the functional group tolerance of the substrate.

Classical Deprotonation-Silylation

The traditional and still widely used method involves a two-step sequence:

-

Deprotonation: A strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi), is used to stoichiometrically deprotonate the terminal alkyne, forming a lithium acetylide.

-

Silylation: The resulting acetylide nucleophilically attacks a silyl halide, such as trimethylsilyl chloride (TMSCl), to forge the C-Si bond.[4]

Causality: The high basicity of n-BuLi is required to quantitatively deprotonate the weakly acidic alkyne. However, this strength is also its primary drawback, as it is incompatible with a wide range of functional groups, including esters, ketones, and amides.

Modern Catalytic Silylation Methods

Recent advances have focused on developing milder, catalytic methods that avoid stoichiometric strong bases, thereby expanding substrate scope significantly.[1]

A notable advancement involves the use of a catalytic amount of a Lewis acid, such as zinc triflate (Zn(OTf)₂), with a silyl triflate (e.g., TMSOTf) as the silyl source.[7]

Expert Insight: The key to this reaction's success is the synergistic action of the components. A mild amine base (e.g., triethylamine) deprotonates the alkyne to form a zinc acetylide in the presence of the catalyst. The high fluorophilicity of silicon in TMSOTf drives the silylation forward, and the matching triflate counterions on both zinc and silicon prevent catalyst deactivation, allowing for a catalytic cycle.[7] This method is exceptionally rapid and tolerates sensitive functional groups like esters.[7][8]

A cutting-edge, metal-free protocol utilizes a simple quaternary ammonium pivalate (TMAP) as a catalyst with N,O-bis(silyl)acetamides (e.g., BSA) as the silylating agent.[3][9][10]

Mechanism Rationale: This reaction proceeds under remarkably mild conditions. The carboxylate anion is proposed to act as a "pro-base," activating the silylating agent. The resulting anionic species is sufficiently basic to deprotonate the terminal alkyne, initiating the C-silylation. A key advantage is that acidic protons on other functional groups (e.g., -OH, -NH) are also silylated in situ, providing simultaneous protection in a single operation.[3][4]

| Method | Reagents | Conditions | Key Advantages | Limitations |

| Classical | 1. n-BuLi, THF, -78 °C | Stoichiometric | High yield for simple substrates | Poor functional group tolerance |

| 2. R₃SiCl | Requires cryogenic temperatures | |||

| Zinc-Catalyzed | Alkyne, TMSOTf, Et₃N | Catalytic Zn(OTf)₂, DCM, rt | Very fast, high yielding | Sensitive to moisture |

| Excellent functional group tolerance[7] | Requires specialized silyl source | |||

| Carboxylate-Catalyzed | Alkyne, BSA | Catalytic TMAP, MeCN, 0 °C to rt | Metal-free, mild conditions[10] | Slower for aliphatic alkynes[3] |

| Tolerates -OH, -NH groups[9] | Some protecting groups not tolerated[3] |

Core Applications in Synthesis

The true value of silylalkynes is realized in their diverse applications, which form the bedrock of many modern synthetic strategies.

Caption: The synthetic lifecycle and utility of silylalkynes.

Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] Silylalkynes are central to executing complex or sequential Sonogashira couplings.

Strategic Implementation: A common strategy involves using a bis-alkyne where one terminus is silyl-protected. The unprotected end undergoes the first Sonogashira coupling. Subsequently, the silyl group is removed (protodesilylation), unmasking the second terminal alkyne for another coupling reaction with a different halide. This allows for the controlled, stepwise synthesis of unsymmetrical di-alkynyl arenes, which are key structures in materials science and pharmaceuticals.[5]

Sources

- 1. matilda.science [matilda.science]

- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Zinc-Catalyzed Silylation of Terminal Alkynes [organic-chemistry.org]

- 8. Alkynylsilane synthesis [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

The Multifaceted Role of the Trimethylsilyl Group in Modern Alkyne Chemistry

An In-depth Technical Guide:

Abstract

The terminal alkyne is a cornerstone functional group in contemporary organic synthesis, materials science, and medicinal chemistry, prized for its linear geometry and rich reactivity.[1][2] However, the inherent acidity of the terminal C-H bond necessitates a robust protection strategy to prevent unwanted side reactions and enable precise molecular construction. Among the arsenal of available protecting groups, the trimethylsilyl (TMS) group stands out for its unique combination of stability, ease of introduction and removal, and its profound influence on reactivity. This technical guide provides an in-depth exploration of the pivotal roles the TMS group plays in alkyne chemistry. We will delve into its function as a premier protecting group, its utility as a versatile synthetic handle in cross-coupling reactions, and its often-underappreciated capacity to direct regioselectivity in complex transformations. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of TMS-alkyne chemistry in their work.

The Trimethylsilyl Group: Properties and Installation

The utility of the trimethylsilyl group stems from a finely tuned balance of steric and electronic properties. It is sufficiently bulky to shield the acidic alkyne proton but is significantly less sterically demanding than groups like triisopropylsilyl (TIPS), which allows for selective, or orthogonal, deprotection strategies in molecules containing multiple silylated alkynes.[3][4] Electronically, the silicon atom can stabilize adjacent positive charge (the β-silyl effect), a property that can be exploited to influence the regiochemical outcome of addition reactions across the triple bond.[5][6][7]

Synthesis of TMS-Alkynes: The Silylation Reaction

The introduction of a TMS group onto a terminal alkyne is a fundamental and highly efficient transformation in organic synthesis. The core principle involves the deprotonation of the weakly acidic terminal alkyne (pKa ≈ 25) with a strong base to form an acetylide anion, which then acts as a nucleophile, attacking an electrophilic silicon source, typically chlorotrimethylsilane (TMSCl).[8][9]

Commonly employed bases include organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents such as ethylmagnesium bromide.[8][10][11] The choice of base and solvent (typically anhydrous ethers like THF or diethyl ether) is critical to ensure complete deprotonation without side reactions. For many applications, the starting material is trimethylsilylacetylene (TMSA) itself, a commercially available, easy-to-handle liquid that serves as a safe and convenient surrogate for hazardous and difficult-to-handle acetylene gas.[8][10][12]

Caption: General mechanism for the silylation of a terminal alkyne.

Experimental Protocol 1: Silylation of Phenylacetylene

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and phenylacetylene (5.0 g, 49 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes, 20.6 mL, 51.5 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Silylation: Add chlorotrimethylsilane (TMSCl, 6.4 g, 59 mmol) dropwise to the acetylide solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.